Ethyl 2-(isoxazol-5-yl)acetate

Medicinal Chemistry Lipophilicity ADME Prediction

Need a flexible isoxazole intermediate for SAR studies? Substituting the 5-regioisomer often leads to reaction failures or skewed biological data. Ethyl 2-(isoxazol-5-yl)acetate (CAS 82669-58-7) solves this: • Privileged 5-substituted scaffold enabling 3,4-diarylisoxazole synthesis (78-86% yields) • Balanced LogP 0.70 - ideal for CNS program work-up & purification • Validated intermediate for AMPA receptor modulators & agrochemical leads Order now to streamline medicinal chemistry or crop science discovery.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 82669-58-7
Cat. No. B12876243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(isoxazol-5-yl)acetate
CAS82669-58-7
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=NO1
InChIInChI=1S/C7H9NO3/c1-2-10-7(9)5-6-3-4-8-11-6/h3-4H,2,5H2,1H3
InChIKeyFHBYQZTXGQKADA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(isoxazol-5-yl)acetate: A Versatile Isoxazole Scaffold


Ethyl 2-(isoxazol-5-yl)acetate (CAS 82669-58-7) is an ethyl ester derivative of 5-isoxazoleacetic acid, featuring a five-membered heterocyclic core with adjacent oxygen and nitrogen atoms [1]. This small-molecule building block (MW 155.15 g/mol, C7H9NO3) serves as a critical intermediate in medicinal chemistry and crop science, primarily due to its ability to undergo diverse transformations at the ester moiety while retaining the bioactive isoxazole nucleus . Unlike many substituted isoxazole variants that are locked into specific downstream pathways, the unsubstituted 5-isoxazole core of this compound offers maximum synthetic flexibility, allowing researchers to tailor substitution patterns (e.g., 3-halogenation, 4-arylation) via established protocols [2]. This combination of a privileged scaffold and a reactive ester handle positions ethyl 2-(isoxazol-5-yl)acetate as a foundational intermediate for generating focused libraries of potential drug candidates and agrochemical actives.

Workflow

Focused library synthesis

Selection Logic

Unsubstituted 5-isoxazole core for maximum synthetic flexibility

Use Context

Medicinal chemistry and crop science intermediate

Ethyl 2-(isoxazol-5-yl)acetate vs. Isoxazole-3-acetate Analogs


Generic substitution among isoxazole acetic acid esters is not advisable due to the profound impact of substitution pattern on both physicochemical properties and downstream chemical reactivity [1]. The regioisomeric 3-isoxazole acetate analog (ethyl isoxazole-3-carboxylate), for instance, exhibits a distinct electronic distribution and a predicted LogP value of 0.67, compared to 0.70 for the 5-isomer [2], directly influencing its solubility and partitioning behavior in biological assays. More critically, the 5-position on the isoxazole ring is the most synthetically accessible site for electrophilic substitution and metalation, making 5-substituted analogs the preferred intermediates for constructing diverse libraries of 3,4-diarylisoxazoles, a key pharmacophore in anti-inflammatory and analgesic drug development [3]. Choosing the incorrect regioisomer can lead to reaction failures, reduced yields in subsequent coupling steps, or the production of compounds with suboptimal target affinity, thereby compromising the validity of structure-activity relationship (SAR) studies and increasing procurement and development costs.

!

Regioisomeric 3-isoxazole analogs may alter solubility and partitioning behavior in biological assays.

!

3-substituted isoxazole scaffolds can lead to significantly lower synthetic yields and different coupling reactivity.

!

Ester variants (methyl/tert-butyl) may not reproduce the balanced hydrolytic stability of the ethyl ester in multi-step synthesis.

Ethyl 2-(isoxazol-5-yl)acetate: Evidence vs. Closest Analogs


Regioisomeric LogP Advantage of 5-Substituted Isoxazole

Lipophilicity is a key determinant of passive membrane permeability. Ethyl 2-(isoxazol-5-yl)acetate demonstrates a calculated XLogP3-AA value of 0.70, which is 0.03 log units higher than its 3-regioisomer, ethyl isoxazole-3-carboxylate (LogP 0.67) [1]. This subtle increase in lipophilicity, driven by the altered electronic environment of the 5-substituted heterocycle, may enhance its ability to partition into lipid bilayers, a critical factor for designing CNS-penetrant or cell-active compounds [2].

Lipophilicity Profile
Context-dependent
LogP 0.70
+0.03 vs 3-isomer
May support passive membrane permeability modeling
In silico XLogP3-AA prediction; experimental validation advised
Medicinal Chemistry Lipophilicity ADME Prediction

Synthetic Yield Advantage of 5-Substituted Isoxazole

Synthetic accessibility is a primary driver of procurement decisions. A robust, one-pot, three-component protocol for the synthesis of 5-substituted isoxazole derivatives, directly applicable to ethyl 2-(isoxazol-5-yl)acetate via ethyl acetoacetate, consistently delivers yields in the range of 78-86% under mild, catalyst-promoted conditions [1]. In contrast, analogous syntheses targeting 3-substituted isoxazole acetic acid derivatives often proceed with significantly lower efficiency, with reported yields typically falling between 45-68% due to competitive side reactions and less favorable transition states [2].

Synthetic Yield
Reported
78–86%
Up to 41% higher
Supports procurement evaluation for kilo-scale campaigns
Three-component, one-pot protocol reported in literature
Organic Synthesis Process Chemistry Reaction Yield

Ethyl Ester Hydrolysis Stability for AMPA Modulator Synthesis

Ethyl 2-(isoxazol-5-yl)acetate serves as the essential intermediate for synthesizing a class of excitatory amino acid antagonists, including the potent AMPA receptor modulator (RS)-ethyl alpha-amino-alpha-(3-ethoxyisoxazol-5-yl)acetate (Compound 7) [1]. The ethyl ester group is not merely a protective function but a critical structural feature; its selective hydrolysis yields the corresponding acid, a direct precursor to the active pharmaceutical ingredient (API). While the methyl ester analog undergoes hydrolysis 1.5-2 times faster, it suffers from metabolic instability in vivo [2]. The ethyl ester strikes an optimal balance, providing sufficient stability during multi-step synthesis and purification, while remaining hydrolyzable under mild conditions to liberate the free acid for subsequent amide coupling or pharmacological evaluation.

Hydrolytic Stability
Class-level
t1/2 ~3–5 h
2–3x window vs methyl ester
Reported stability context for multi-step protecting group strategy
Class-level inference for aliphatic esters at pH 7.4
Neuroscience Ion Channels Drug Development

Ethyl 2-(isoxazol-5-yl)acetate: Key Applications


3,4-Diarylisoxazole Libraries for Anti-inflammatory Leads

Ethyl 2-(isoxazol-5-yl)acetate is the optimal starting material for generating libraries of (3,4-diarylisoxazol-5-yl)acetic acid derivatives, a privileged scaffold for cyclooxygenase (COX) inhibition [1]. The high synthetic yields (78-86%) reported for constructing the 5-substituted core translate into a significant reduction in cost-per-compound for high-throughput screening (HTS) campaigns [2]. By utilizing this unsubstituted core, medicinal chemists can systematically explore the SAR at the 3- and 4-positions through established Suzuki and Stille cross-coupling reactions, maximizing the diversity of the library while maintaining a constant, synthetically accessible handle for further elaboration.

Kilo-Scale CNS Drug Intermediate Synthesis

The 0.70 LogP value of ethyl 2-(isoxazol-5-yl)acetate positions it as a superior intermediate for developing CNS-penetrant drug candidates compared to its more polar 3-regioisomer [3]. For process chemists, this translates to a measurable advantage in downstream purification. The compound's predicted LogP facilitates efficient extraction from aqueous reaction mixtures, reducing the need for multiple solvent-intensive work-up steps and minimizing product loss. The robust one-pot synthesis method further enhances its scalability, offering a streamlined route to multi-kilogram quantities for preclinical toxicology studies.

AMPA Receptor Modulator Tool Compounds

Ethyl 2-(isoxazol-5-yl)acetate is a key, validated intermediate in the synthesis of AMPA receptor agonists and antagonists, a class of compounds with potential applications in treating neurological disorders [1]. The ethyl ester's balanced hydrolytic stability is paramount in these multi-step syntheses, allowing for the manipulation of the isoxazole core (e.g., 3-alkoxylation) without premature ester cleavage. This ensures high overall yields of the target amino acid derivatives, which are essential for generating high-purity tool compounds for in vitro and in vivo electrophysiology studies.

Agrochemical Herbicide and Fungicide Scaffolds

The isoxazole nucleus is a recognized pharmacophore in agrochemicals, with several commercial herbicides and fungicides featuring this motif. Ethyl 2-(isoxazol-5-yl)acetate serves as a versatile entry point into this chemical space. Its unsubstituted ring allows for the introduction of specific aryl or heteroaryl groups known to confer herbicidal or fungicidal activity [4]. The favorable synthetic yields of 5-substituted isoxazoles make this compound a cost-effective building block for agrochemical discovery programs focused on generating novel lead structures with potent and selective activity against target pests or pathogens.

Application
Selection Property
Validation Focus
3,4-Diarylisoxazole Libraries
Unsubstituted core for 3,4-diversification
Cross-coupling compatibility and library diversity
CNS Tool Compound Synthesis
Reported LogP and synthetic route efficiency
Process scalability and extraction behavior
AMPA Receptor Modulator Studies
Balanced ethyl ester stability
Multi-step synthesis integrity and yield
Agrochemical Scaffold Exploration
Privileged isoxazole pharmacophore
Cost-effective diversification into crop science actives
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